molecular formula C11H12FNO2 B1443561 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933726-30-8

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1443561
CAS No.: 933726-30-8
M. Wt: 209.22 g/mol
InChI Key: VTLGIJLOAQEHFV-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has a fluorophenyl group attached to the pyrrolidine ring .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring with a 2-fluorophenyl group attached to it . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 209.22 . The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .

Scientific Research Applications

RORγt Inverse Agonists Development

  • Duan et al. (2019) developed a series of RORγt inverse agonists using phenyl (3-phenylpyrrolidin-3-yl)sulfone, including compounds with structural elements like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. These compounds were optimized for high selectivity against PXR, LXRα, and LXRβ, showing promising in vitro properties and pharmacokinetic profiles (Duan et al., 2019).

Synthesis of Novel Compounds

  • Zhou et al. (2021) reported the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating a high-yield method relevant to compounds like this compound. The compound was confirmed through NMR and MS spectrum analyses (Zhou et al., 2021).

Fluorescent pH Sensing

  • Yang et al. (2013) designed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). These characteristics are relevant to the sensing applications of compounds like this compound (Yang et al., 2013).

Ortho Lithiation Studies

  • Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including compounds related to this compound. The study highlighted the unique directing effect of the fluorine atom in such compounds (Faigl et al., 1998).

Chemosensors Development

  • Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate for selective ratiometric and colorimetric chemosensing of Al(3+). This research aligns with the potential applications of this compound in sensor development (Maity & Govindaraju, 2010).

Neuraminidase Inhibitors for Influenza

  • Wang et al. (2001) reported on the discovery of potent inhibitors of influenza neuraminidase, involving pyrrolidine-based compounds. These findings are relevant to understanding the therapeutic potential of this compound derivatives (Wang et al., 2001).

Antibacterial Agent Development

  • Narita et al. (1986) synthesized and evaluated the antibacterial activity of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids. The study offers insights into the antibacterial properties of similar compounds to this compound (Narita et al., 1986).

Kinase Inhibitor Development

  • Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research suggests potential kinase inhibitory applications for compounds structurally related to this compound (Schroeder et al., 2009).

Mechanism of Action

Fluorophenyl Compounds

Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a cyclic group of six carbon atoms) with one or more fluorine atoms attached. The presence of the fluorine atom can significantly alter the chemical properties of the compound, including its reactivity, polarity, and bioavailability .

Pyrrolidine Derivatives

Pyrrolidine is a cyclic amine, and its derivatives are known to exhibit a wide range of biological activities. They are found in many pharmaceuticals and natural products . The pyrrolidine ring can interact with biological targets in various ways, depending on the other functional groups present in the molecule .

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as carbonic anhydrase . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes or receptors, altering their conformation and activity . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of enzymes such as carbonic anhydrase, leading to changes in the levels of metabolites involved in various biochemical processes . These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within the cell can influence its activity and function, as it may interact with different biomolecules in various cellular locations .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as it may interact with different biomolecules in various subcellular locations .

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGIJLOAQEHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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